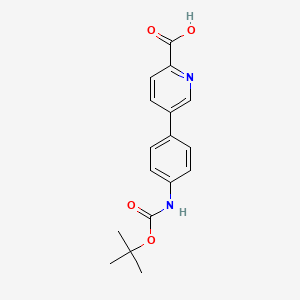

5-(4-BOC-Aminophenyl)picolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-13-7-4-11(5-8-13)12-6-9-14(15(20)21)18-10-12/h4-10H,1-3H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWCCTHXSCSCAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 4 Boc Aminophenyl Picolinic Acid

Retrosynthetic Analysis and Key Disconnection Strategies

The primary retrosynthetic disconnection for 5-(4-BOC-Aminophenyl)picolinic acid occurs at the carbon-carbon bond linking the pyridine (B92270) and phenyl rings. This strategy points to a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being the most logical and widely employed method. libretexts.org This disconnection simplifies the complex target molecule into two more readily accessible precursors:

A 5-halopicolinic acid derivative : This electrophilic partner, typically 5-bromo or 5-iodopicolinic acid, serves as the scaffold onto which the phenyl group is introduced.

A (4-BOC-aminophenyl)boronic acid or its ester : This organoboron compound acts as the nucleophilic partner in the coupling reaction. The tert-butoxycarbonyl (BOC) group is a crucial acid-labile protecting group for the aniline (B41778) nitrogen, preventing unwanted side reactions during synthesis.

Synthesis of Picolinic Acid Core Derivatives

Functionalization of the Pyridine Ring

A common and effective strategy for producing the required 5-halopicolinic acid is not through direct halogenation of picolinic acid, but rather by starting with a pre-functionalized pyridine derivative. A well-documented route involves the oxidation of 5-bromo-2-methylpyridine (B113479). google.com This method offers high regioselectivity, as the starting material already contains the necessary bromine atom at the desired position.

A typical procedure involves heating 5-bromo-2-methylpyridine in water and adding an oxidizing agent, such as potassium permanganate, in portions. google.com The reaction mixture is maintained at an elevated temperature (e.g., 85-90 °C) to drive the oxidation of the methyl group to a carboxylic acid. google.com Subsequent workup involving filtration, pH adjustment, and crystallization yields the desired 5-bromo-2-pyridinecarboxylic acid (5-bromopicolinic acid). google.comchemicalbook.com

Table 1: Synthesis of 5-Bromopicolinic Acid via Oxidation

| Reactant | Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|

Regioselective Introduction of Substituents at the 5-Position

Direct electrophilic halogenation of the picolinic acid ring is generally challenging and often leads to mixtures of isomers due to the electronic effects of both the ring nitrogen and the deactivating carboxyl group. Therefore, this pathway is less commonly used for the synthesis of the specific 5-halo isomer required for this synthesis.

Directed ortho-metalation (DoM) is a powerful tool for functionalizing aromatic rings. However, in the case of picolinic acid, deprotonation typically occurs at the C6 position, which is ortho to the directing nitrogen atom. Functionalization at the C5 position via this method is not straightforward and is generally not the preferred route.

Construction of the (4-BOC-Aminophenyl) Moiety

The second key fragment, (4-BOC-aminophenyl)boronic acid or its ester derivative, is essential for the Suzuki-Miyaura coupling. medchemexpress.comsynblock.com There are several established methods for its preparation.

One common approach begins with 4-bromoaniline. The amino group is first protected with a BOC group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The resulting N-BOC-4-bromoaniline then undergoes a metal-halogen exchange. This is typically achieved using a strong organolithium reagent like n-butyllithium at low temperatures, followed by quenching with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate. Acidic workup then hydrolyzes the borate ester to furnish (4-BOC-aminophenyl)boronic acid. youtube.com

An alternative and practical process involves the use of a lithium trialkylmagnesiate complex, which allows the metalation to proceed under milder, non-cryogenic conditions (-20 °C). clockss.orgresearchgate.net This is followed by esterification with pinacol (B44631) and deprotection to yield 4-aminophenylboronic acid pinacol ester, which can then be BOC-protected. clockss.org

Another route starts with 4-nitrophenylboronic acid. google.com The nitro group is reduced to an amine, typically via catalytic hydrogenation, to give 4-aminophenylboronic acid. The resulting amino group is then protected using Boc₂O to yield the final (4-BOC-aminophenyl)boronic acid. google.com

Table 2: Key Reagents in the Synthesis of (4-BOC-Aminophenyl) Boronic Acid Derivatives

| Starting Material | Key Reagents | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| 4-bromoaniline | 1. Boc₂O, Base2. n-BuLi3. B(OR)₃ | N-BOC-4-bromoaniline | (4-BOC-aminophenyl)boronic acid | youtube.comclockss.org |

Final Assembly via Suzuki-Miyaura Coupling

The culmination of the synthesis is the Suzuki-Miyaura cross-coupling of the two previously prepared fragments: 5-bromopicolinic acid and (4-BOC-aminophenyl)boronic acid. libretexts.org This reaction forms the pivotal C-C bond between the two aromatic rings.

The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), and a suitable phosphine (B1218219) ligand like SPhos or XPhos. nih.gov A base, typically an aqueous solution of potassium carbonate or sodium carbonate, is required to activate the boronic acid for transmetalation. youtube.comnih.gov The reaction is usually performed in a two-phase solvent system, such as toluene (B28343)/water or dioxane/water, at elevated temperatures. nih.gov Upon completion, standard purification techniques, such as column chromatography, are used to isolate the final product, this compound.

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| 5-bromopicolinic acid |

| 5-bromo-2-pyridinecarboxylic acid |

| (4-BOC-aminophenyl)boronic acid |

| 5-bromo-2-methylpyridine |

| Potassium permanganate |

| Di-tert-butyl dicarbonate |

| 4-bromoaniline |

| n-butyllithium |

| Trimethyl borate |

| Triisopropyl borate |

| 4-aminophenylboronic acid pinacol ester |

| 4-nitrophenylboronic acid |

| 4-aminophenylboronic acid |

| Palladium(II) acetate |

| Tetrakis(triphenylphosphine)palladium(0) |

| SPhos |

| XPhos |

| Potassium carbonate |

Synthesis of 4-Nitrophenyl Precursors

The journey towards the final compound often begins with the synthesis of a suitable 4-nitrophenyl precursor. The nitro group is a versatile functional handle; it serves as a precursor to the amine, which is later protected, and it deactivates the aromatic ring towards certain electrophilic reactions while activating it for nucleophilic aromatic substitution.

Common strategies for synthesizing 4-nitrophenyl precursors include:

Direct Nitration: Phenol (B47542) derivatives can be selectively nitrated to introduce a nitro group at the para position. One method involves a two-step process where a phenol derivative is first reacted with an oxalyl halide. The resulting diphenyl oxalate (B1200264) derivative is then nitrated with a mixture of concentrated sulfuric acid and nitric acid, followed by hydrolysis to yield the 4-nitrophenol (B140041) derivative. google.com

Nucleophilic Aromatic Substitution (SNAr): This is a widely used method for creating carbon-nitrogen bonds. Precursors like 4-fluoronitrobenzene or 4-chloronitrobenzene are reacted with nitrogen nucleophiles. For instance, 4-(4-nitrophenyl)thiomorpholine (B1608610) can be readily synthesized by heating 4-fluoronitrobenzene and thiomorpholine (B91149) in acetonitrile (B52724) with a base like triethylamine (B128534). mdpi.com This general approach can be adapted to prepare various 4-nitrophenyl building blocks for subsequent coupling reactions. mdpi.com

Table 1: Selected Methods for Synthesizing 4-Nitrophenyl Precursors

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| Phenol derivative | 1. Oxalyl halide2. H₂SO₄, HNO₃3. Hydrolysis | 4-Nitrophenol derivative | google.com |

| 4-Fluoronitrobenzene | Thiomorpholine, Triethylamine, Acetonitrile | 4-(4-Nitrophenyl)thiomorpholine | mdpi.com |

Chemoselective Reduction of Nitro Groups to Amines

A critical step in the synthetic sequence is the reduction of the nitro group to a primary amine without affecting other sensitive functional groups, particularly the carboxylic acid of the picolinic ring. The development of chemoselective reduction methods is paramount.

Several catalytic systems have been developed for this purpose:

Iron-Based Catalysts: An amine-bis(phenolate) iron(III) catalyst, using triethoxysilane (B36694) as the reducing agent, has proven highly effective. rsc.org This system demonstrates excellent chemoselectivity, reducing aryl nitro groups while leaving esters, amides, ketones, nitriles, and aryl halides untouched. rsc.org

Rhenium-Based Catalysts: High-valent oxo-rhenium complexes, such as ReIO₂(PPh₃)₂ and ReOCl₃(PPh₃)₂, in combination with silanes like PhMe₂SiH, can efficiently reduce aromatic nitro compounds in the presence of a wide array of functional groups, including esters and amides. acs.org

Nanocomposite Catalysts: A magnetic Fe₃O₄-MWCNTs@PEI-Ag nanocomposite has been utilized as a reusable catalyst for the chemoselective reduction of nitroaromatic compounds to their corresponding amines in an aqueous solution at room temperature. nih.govrsc.org This method is compatible with various functional groups. nih.govrsc.org

While some reduction protocols are designed to be selective for carboxylic acids, they often leave nitro groups intact, highlighting the possibility of achieving the reverse selectivity with the right choice of reagents. unirioja.es

Table 2: Comparison of Catalytic Systems for Chemoselective Nitro Group Reduction

| Catalyst System | Reducing Agent | Key Features | Reference |

|---|---|---|---|

| Amine-bis(phenolate) iron(III) | Triethoxysilane | High chemoselectivity for nitro groups over esters, amides, ketones. | rsc.org |

| Silane/Oxo-Rhenium Complexes | Phenylmethylsilane | Tolerates esters, amides, halos, and sulfones. | acs.org |

Introduction of the tert-Butoxycarbonyl (BOC) Protecting Group

To prevent the newly formed aniline from participating in undesired side reactions during the subsequent coupling step, it is protected with a tert-butoxycarbonyl (BOC) group. The BOC group is widely used because it is stable under many reaction conditions, particularly basic and nucleophilic environments, yet can be readily removed under mild acidic conditions. organic-chemistry.orgtotal-synthesis.com

The standard procedure for BOC protection involves reacting the amine with di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.orgchemistrysteps.com The reaction is typically carried out in the presence of a base. fishersci.co.uk The nucleophilic amine attacks the electrophilic carbonyl carbon of the Boc₂O, leading to the formation of the N-Boc protected amine, also known as a carbamate (B1207046). chemistrysteps.com

The efficiency of the BOC protection reaction can be influenced by several factors, and optimization is often necessary, especially for less nucleophilic aromatic amines. numberanalytics.comwuxibiology.com

Solvent and Base Selection: The choice of solvent and base can significantly impact reaction efficiency. numberanalytics.com Common conditions include using bases like triethylamine or 4-dimethylaminopyridine (B28879) (DMAP) in solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile. fishersci.co.uknumberanalytics.com Research has shown that alcoholic solvents like methanol (B129727) can dramatically increase the reaction rate for aromatic amines, sometimes eliminating the need for a separate base. wuxibiology.com Quantum mechanics calculations suggest that methanol facilitates the reaction by lowering the activation energy through non-covalent interactions. wuxibiology.com

Catalyst: For challenging substrates, catalysts like DMAP or iodine can be employed to accelerate the reaction. organic-chemistry.orgnumberanalytics.com

Reaction Conditions: Careful control over temperature and reaction time is crucial to minimize side reactions and maximize yield. numberanalytics.com Many protection reactions are performed at room temperature or with moderate heating. fishersci.co.uk

Table 3: Optimization Parameters for BOC Protection of Amines

| Parameter | Options | Effect/Consideration | Reference |

|---|---|---|---|

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Standard, widely available electrophile. | organic-chemistry.orgchemistrysteps.com |

| Solvent | DCM, THF, Acetonitrile, Methanol | Alcoholic solvents can accelerate the reaction for anilines. | numberanalytics.comwuxibiology.com |

| Base | Triethylamine, DMAP, NaOH | Required to neutralize the acidic byproduct; DMAP can be catalytic. | fishersci.co.uknumberanalytics.com |

| Temperature | 0°C to 50°C | Controlled to prevent side reactions and ensure completion. | numberanalytics.com |

However, the stability is not absolute. While many Suzuki-Miyaura reactions involving BOC-protected substrates proceed with the protecting group intact, some studies have reported the hydrolysis of the BOC group under the reaction conditions. organic-chemistry.orgmdpi.com This suggests that the specific choice of base, solvent, and temperature in the coupling step must be carefully considered to ensure the BOC group remains in place until the desired deprotection step. The group is reliably cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), a process that proceeds via a stable tert-butyl cation intermediate. chemistrysteps.comwikipedia.org

Coupling Strategies for Picolinic Acid and (4-BOC-Aminophenyl) Fragments

The final key transformation in the synthesis of this compound is the formation of the carbon-carbon bond between the picolinic acid ring and the BOC-protected aminophenyl ring.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is the premier method for this transformation, valued for its high tolerance of various functional groups and its use of commercially available and generally stable boronic acid reagents. mdpi.com The reaction facilitates the coupling of an organoboron species (e.g., a boronic acid or boronate ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net

In a typical synthesis of the target molecule, a halogenated picolinic acid derivative (e.g., 5-bromo-picolinic acid) is coupled with (4-BOC-aminophenyl)boronic acid.

The key components of the reaction are:

Palladium Catalyst: A palladium(0) source is essential. This can be added directly, like Pd(PPh₃)₄, or generated in situ from a palladium(II) precatalyst like Pd(OAc)₂. organic-chemistry.orgmdpi.com

Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Common choices include triphenylphosphine (B44618) (PPh₃) or more specialized, bulky phosphines like SPhos and XPhos, which can improve yields and reaction rates, especially for challenging substrates like heteroaryl halides. organic-chemistry.orgnih.gov

Base: A base is required to activate the organoboron species. Inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are frequently used. organic-chemistry.orgmdpi.com

Solvent: The reaction is often performed in a mixture of an organic solvent (like toluene, dioxane, or DMF) and water. organic-chemistry.orgmdpi.com

Optimizing these conditions is critical, as the coupling of heteroaryl halides, such as those derived from picolinic acid, can sometimes be challenging. nih.govnih.gov For example, the oxidative addition of Pd(0) to 2-halopyridines can sometimes lead to the formation of inhibitory dimeric species, potentially lowering reaction yields. nih.gov

Table 4: Representative Conditions for Suzuki-Miyaura Cross-Coupling Reactions

| Aryl Halide | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl/Hetaryl Chlorides | Potassium Boc-aminomethyltrifluoroborate | 5 mol% Pd(OAc)₂ / 10 mol% SPhos or XPhos | K₂CO₃ | Toluene/H₂O | Good to Excellent | organic-chemistry.orgnih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | 5 mol% Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

Palladium-Catalyzed Conditions and Ligand Effects

Palladium catalysts are central to the synthesis of biaryl compounds like this compound. The catalytic cycle typically involves an oxidative addition of an aryl halide to a palladium(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the desired biaryl product. The efficiency of these steps is highly dependent on the nature of the ligands coordinated to the palladium center. nih.gov

For the synthesis of similar biaryl structures, various palladium sources such as palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been employed. The choice of ligand is crucial for stabilizing the palladium catalyst, promoting the desired reactivity, and preventing side reactions. Phosphine-based ligands are widely used, with their electronic and steric properties significantly influencing the reaction outcome. For instance, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination. The selection of the appropriate ligand is often determined empirically for a specific substrate combination. nih.gov

The following table provides a general overview of palladium catalysts and ligands commonly used in cross-coupling reactions for biaryl synthesis:

| Catalyst/Precatalyst | Ligand | Typical Reaction |

| Pd(OAc)₂ | Triphenylphosphine (PPh₃) | Suzuki, Stille, Heck |

| Pd₂(dba)₃ | Xantphos | Suzuki, Buchwald-Hartwig |

| Pd(PPh₃)₄ | (self-ligated) | Suzuki, Stille, Negishi |

| PdCl₂(dppf) | dppf | Suzuki, Negishi |

This table is for illustrative purposes and the optimal choice depends on the specific reaction.

Optimization of Reaction Parameters for Yield and Selectivity

Achieving high yields and selectivity in the synthesis of this compound requires careful optimization of various reaction parameters. rsc.org These include the choice of solvent, base, temperature, and reaction time.

The solvent plays a crucial role in dissolving the reactants and influencing the reaction kinetics. A mixture of solvents, such as toluene and water or dioxane and water, is often used in Suzuki-Miyaura coupling reactions to facilitate the dissolution of both the organic and inorganic reagents. The choice of base is also critical, as it is required to activate the boronic acid or its ester in the transmetalation step of the Suzuki-Miyaura coupling. Common bases include sodium carbonate, potassium carbonate, and potassium phosphate.

Temperature and reaction time are interdependent parameters that need to be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to decomposition of the starting materials or products, or an increase in side reactions. Therefore, the optimal temperature is often a compromise between reaction speed and selectivity. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

Alternative Carbon-Carbon Bond Forming Reactions

While Suzuki-Miyaura coupling is a prevalent method, other palladium-catalyzed cross-coupling reactions can also be employed for the synthesis of this compound.

Stille Coupling Variants

The Stille coupling reaction involves the coupling of an organotin compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this could involve the reaction of a stannylated picolinic acid derivative with a BOC-protected aminophenyl halide, or vice versa. A key advantage of the Stille coupling is the stability of organostannanes to air and moisture. libretexts.org However, a significant drawback is the toxicity of the tin reagents and byproducts. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst System |

| Organostannane (R¹-SnR₃) | Organo-halide (R²-X) | Pd(PPh₃)₄ |

| 5-(Trialkylstannyl)picolinic acid ester | tert-Butyl (4-iodophenyl)carbamate | PdCl₂(PPh₃)₂ |

| 5-Bromopicolinic acid ester | tert-Butyl (4-(tributylstannyl)phenyl)carbamate | Pd(OAc)₂/Ligand |

Negishi Coupling Methodologies

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide or triflate in the presence of a nickel or palladium catalyst. organic-chemistry.org This method is known for its high reactivity and functional group tolerance. researchgate.net In the context of synthesizing this compound, an organozinc derivative of the BOC-protected aminophenyl moiety could be coupled with a halogenated picolinic acid derivative. The preparation of the organozinc reagent is a critical step and can be achieved by the reaction of the corresponding aryl halide with activated zinc.

| Reactant 1 | Reactant 2 | Catalyst System |

| Organozinc (R¹-ZnX) | Organo-halide (R²-X) | Pd(PPh₃)₄ or Ni(dppe)Cl₂ |

| (4-(BOC-amino)phenyl)zinc chloride | 5-Bromopicolinic acid ester | PdCl₂(dppf) |

| 5-Iodopicolinic acid ester | (4-(BOC-amino)phenyl)zinc iodide | Pd₂(dba)₃/Ligand |

Challenges and Innovations in Biaryl Linkage Formation

The synthesis of biaryl compounds containing nitrogen heterocycles, such as picolinic acid derivatives, can present unique challenges. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially deactivating it or leading to undesired side reactions. researchgate.net This is often referred to as the "2-pyridyl problem" in cross-coupling reactions. researchgate.net

Innovations to overcome these challenges include the development of specialized ligands that can modulate the reactivity of the palladium catalyst and prevent catalyst inhibition. Additionally, alternative coupling strategies are being explored. For instance, C-H activation approaches offer a more atom-economical route to biaryl synthesis by directly coupling a C-H bond of one aromatic ring with a C-X bond of another, thus avoiding the pre-functionalization required in traditional cross-coupling reactions. nih.gov

Advanced Synthetic Approaches

Beyond the conventional cross-coupling methods, advanced synthetic strategies are continuously being developed to improve the efficiency and sustainability of biaryl synthesis. These approaches often focus on minimizing waste, reducing the number of synthetic steps, and employing more environmentally friendly reagents and conditions.

One such approach is the use of domino or cascade reactions, where multiple bond-forming events occur in a single pot, leading to a rapid increase in molecular complexity. nih.gov For the synthesis of this compound, a hypothetical domino reaction could involve an initial amination followed by an intramolecular cyclization and subsequent cross-coupling.

Furthermore, the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a key area of research in sustainable chemistry. chim.it The development of robust and reusable palladium catalysts for the synthesis of this compound would represent a significant advancement in the field.

One-Pot Synthesis Protocols

The development of one-pot synthesis protocols for this compound offers significant advantages in terms of operational simplicity, reduced waste, and improved time and resource efficiency. A prominent strategy in this regard involves a tandem Suzuki-Miyaura cross-coupling reaction followed by an in situ protection of the amino group.

This approach typically starts with a halogenated picolinic acid derivative, such as 5-bromopicolinic acid, which is coupled with 4-(tert-butoxycarbonylamino)phenylboronic acid. The palladium-catalyzed Suzuki-Miyaura reaction forms the crucial carbon-carbon bond between the pyridine and phenyl rings. Following the successful coupling, the protecting group strategy becomes central. In a truly one-pot fashion, after the initial coupling of a suitable bromopicolinic acid ester with 4-aminophenylboronic acid, di-tert-butyl dicarbonate (Boc₂O) and a suitable base can be introduced directly into the reaction mixture to facilitate the protection of the newly introduced amino group without the need for intermediate isolation and purification steps. This streamlined process is not only efficient but also minimizes potential yield losses associated with multiple workup procedures.

Research has demonstrated the feasibility of such tandem reactions, where the conditions for the Suzuki-Miyaura coupling are compatible with the subsequent BOC-protection step. Key to the success of this one-pot method is the careful selection of the catalyst system, base, and solvent to ensure high yields for both transformations. For instance, a palladium catalyst with appropriate ligands that is active at temperatures suitable for both coupling and protection is crucial.

Table 1: Hypothetical One-Pot Synthesis of this compound via Tandem Suzuki-Miyaura Coupling and BOC-Protection

| Step | Reactants | Reagents/Catalyst | Solvent | Conditions | Product |

| 1. Suzuki-Miyaura Coupling | Methyl 5-bromopicolinate, 4-Aminophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 °C | Methyl 5-(4-aminophenyl)picolinate |

| 2. BOC-Protection | In situ generated amine | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine | 1,4-Dioxane | Room Temperature | Methyl 5-(4-BOC-aminophenyl)picolinate |

| 3. Hydrolysis | Intermediate ester | LiOH, H₂O/THF | Room Temperature | Acidic workup | This compound |

Multi-component Reactions Incorporating Picolinic Acid Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, represent a powerful tool for the rapid generation of molecular diversity. While direct MCRs for the synthesis of this compound are not extensively documented, the principles of well-established MCRs like the Ugi and Passerini reactions can be conceptually applied to construct the core scaffold or its analogs. nih.govnih.govwikipedia.org

The Ugi four-component reaction, for instance, typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org A hypothetical Ugi-type reaction for a related structure could involve a picolinic acid derivative as the acid component, an appropriate aniline derivative, an aldehyde, and an isocyanide. A variation known as the Ugi-Smiles reaction, which utilizes a phenol instead of a carboxylic acid, could also be explored for the N-arylation of primary amines with isocyanides, aldehydes, and phenols, potentially offering a route to related scaffolds. organic-chemistry.orgresearchgate.net

Similarly, the Passerini three-component reaction, which combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide, could be adapted. nih.govfigshare.com By employing a functionalized picolinic acid as the carboxylic acid component, it is conceivable to construct complex molecules bearing the picolinate (B1231196) substructure.

The primary advantage of employing MCRs lies in their ability to rapidly assemble complex molecular architectures from simple and readily available starting materials, significantly shortening synthetic sequences.

Table 2: Conceptual Application of Multi-component Reactions for Picolinic Acid Derivatives

| Reaction Type | Key Components | Potential Product Scaffold |

| Ugi Reaction | Picolinic Acid Derivative, Amine, Aldehyde, Isocyanide | Bis-amide containing a picolinoyl moiety |

| Passerini Reaction | Picolinic Acid Derivative, Carbonyl Compound, Isocyanide | α-Acyloxy amide with a picolinate ester |

| Ugi-Smiles Reaction | Phenolic Picolinic Acid Derivative, Amine, Aldehyde, Isocyanide | N-Aryl carboxamide with a picolinoyl moiety |

Flow Chemistry Applications for Scalability

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering enhanced safety, improved reaction control, and straightforward scalability. acs.orgdurham.ac.uknih.gov The synthesis of this compound can greatly benefit from the implementation of continuous flow processes, particularly for key steps like the Suzuki-Miyaura cross-coupling.

Continuous flow reactors provide superior heat and mass transfer compared to traditional batch reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control often leads to higher yields, improved selectivity, and the suppression of side reactions. For the synthesis of this compound, a packed-bed reactor containing a heterogeneous palladium catalyst could be employed for the Suzuki-Miyaura coupling of a 5-halopicolinate with the corresponding boronic acid derivative. nih.gov This setup facilitates easy separation of the catalyst from the product stream, enabling catalyst recycling and reducing metal contamination in the final product.

Furthermore, the modular nature of flow chemistry allows for the integration of multiple reaction and purification steps into a single, continuous process. For example, the effluent from the Suzuki-Miyaura coupling reactor could be directly passed through a second module for the BOC-protection of the amino group, followed by an in-line extraction or crystallization unit for purification. This "end-to-end" synthesis approach significantly reduces manual handling and processing time, making it an attractive strategy for the large-scale manufacturing of this important building block. The use of flow chemistry can also enhance the safety of handling potentially hazardous reagents or intermediates by minimizing their accumulation at any given time. durham.ac.uk

Table 3: Comparison of Batch vs. Flow Chemistry for the Synthesis of this compound

| Feature | Batch Synthesis | Flow Chemistry Synthesis |

| Scalability | Often requires re-optimization for larger scales. | Easily scalable by extending operation time or using parallel reactors. |

| Safety | Larger volumes of reagents and solvents pose higher risks. | Small reactor volumes minimize hazards. |

| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and mixing. |

| Efficiency | May involve multiple workup and isolation steps. | Potential for integrated multi-step synthesis and purification. |

| Catalyst Handling | Homogeneous catalysts can be difficult to remove. | Heterogeneous catalysts can be used in packed-bed reactors for easy separation and reuse. |

Chemical Transformations and Reactivity Profiles of 5 4 Boc Aminophenyl Picolinic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group at the 2-position of the pyridine (B92270) ring is a primary site for chemical modification. Its acidity and susceptibility to nucleophilic attack after activation enable the formation of various derivatives such as esters and amides.

Esterification Reactions for Derivatization

The carboxylic acid of 5-(4-BOC-Aminophenyl)picolinic acid can be readily converted into an ester. Esterification is a common strategy for modifying solubility, creating prodrugs, or preparing the molecule for further reactions.

One of the most fundamental methods for esterification is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol under acidic conditions. masterorganicchemistry.com This equilibrium-driven process typically uses an excess of the alcohol and a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH) to drive the reaction toward the ester product. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol. masterorganicchemistry.com

For more sensitive substrates or when milder conditions are required, activating the carboxylic acid is a preferred approach. The compound can be treated with thionyl chloride (SOCl₂) to form the more reactive picolinoyl chloride hydrochloride. researchgate.net This acyl chloride can then react readily with a wide range of alcohols to yield the corresponding esters. Another common method involves using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

A specific method for creating tert-butyl esters involves treating the carboxylic acid with di-t-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a catalytic amount of DMAP, which offers a convenient route to these derivatives. acs.org

Table 1: General Conditions for Esterification

| Method | Reagents | Typical Conditions | Notes |

|---|---|---|---|

| Fischer Esterification | Alcohol (R-OH), H₂SO₄ (cat.) | Reflux in excess alcohol | Equilibrium reaction; water removal aids completion. masterorganicchemistry.com |

| Acyl Chloride Formation | SOCl₂, DMF (cat.) | Room temperature to reflux | Intermediate is highly reactive. researchgate.net |

| DCC/DMAP Coupling | Alcohol (R-OH), DCC, DMAP (cat.) | Anhydrous solvent (e.g., DCM), 0°C to RT | Byproduct (DCU) is insoluble and removed by filtration. |

Amide Bond Formation via Coupling Reagents (e.g., HATU)

The formation of an amide bond is one of the most frequent reactions in drug discovery and peptide chemistry. researchgate.net Direct condensation of a carboxylic acid and an amine is generally slow due to a competing acid-base reaction. stackexchange.com Therefore, the carboxylic acid of this compound must first be activated.

A variety of modern coupling reagents are available to facilitate this transformation efficiently under mild conditions. researchgate.net Among the most effective are uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is known for its high reactivity, fast reaction times, and ability to suppress racemization, especially when used with an amine base like diisopropylethylamine (DIPEA). researchgate.netpeptide.com

The mechanism of HATU-mediated coupling involves the reaction of the carboxylic acid with HATU to form a highly reactive O-acylisourea intermediate. This intermediate is rapidly converted into an active ester derived from 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). This active ester is then susceptible to nucleophilic attack by a primary or secondary amine to form the desired amide bond, releasing HOAt as a byproduct. stackexchange.com The use of HATU is particularly advantageous for coupling with less reactive or sterically hindered amines. researchgate.net

Table 2: Typical Conditions for HATU-Mediated Amide Coupling

| Component | Role | Typical Reagents/Solvents |

|---|---|---|

| Carboxylic Acid | Substrate | This compound |

| Amine | Nucleophile | R-NH₂ or R₂-NH |

| Coupling Reagent | Activator | HATU |

| Base | Proton Scavenger | DIPEA, Triethylamine (B128534) (TEA) |

Decarboxylation Pathways and Associated Mechanistic Studies

Picolinic acid and its derivatives are known to undergo decarboxylation, particularly at elevated temperatures. cdnsciencepub.comacs.org The mechanism is distinct from that of many other carboxylic acids because of the presence of the adjacent nitrogen atom in the pyridine ring. stackexchange.com

Studies on picolinic acid have shown that the reaction proceeds through a zwitterionic intermediate. stackexchange.comcdnsciencepub.com The isoelectric species, likely the zwitterion, decarboxylates by losing carbon dioxide to form a 2-pyridyl carbanion ylide. cdnsciencepub.com This intermediate is stabilized by the positive charge on the adjacent nitrogen atom. The rate of decarboxylation is highly dependent on pH, with a maximum rate observed near the isoelectric pH. cdnsciencepub.com The presence of substituents on the pyridine ring can significantly affect the rate of this reaction. cdnsciencepub.comacs.org While no specific decarboxylation studies on this compound have been reported, the established mechanism for related compounds provides a strong predictive model for its behavior under thermal stress.

Table 3: Relative Decarboxylation Rates of Substituted Picolinic Acids

| Compound | Conditions | Relative Rate | Mechanism |

|---|---|---|---|

| Picolinic Acid | 150°C, aqueous buffer | Base Rate | Zwitterionic intermediate cdnsciencepub.com |

| 6-Methylpicolinic Acid | 150°C, aqueous buffer | Increased | Electron-donating group may stabilize intermediate cdnsciencepub.com |

| 5-Nitropicolinic Acid | 150°C, aqueous buffer | Increased | Electron-withdrawing group stabilizes negative charge cdnsciencepub.com |

Reactivity of the BOC-Protected Amino Group

The tert-butoxycarbonyl (BOC) group is a widely used protecting group for amines due to its stability under a variety of conditions, including basic, nucleophilic, and reductive environments. organic-chemistry.org However, its key feature is its lability under acidic conditions, which allows for selective deprotection.

Selective Deprotection Strategies (e.g., Acidic Conditions)

The BOC group on this compound can be selectively removed to reveal the free aromatic amine, 5-(4-aminophenyl)picolinic acid. This transformation is typically achieved under anhydrous acidic conditions. organic-chemistry.org

The most common method involves treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). researchgate.net The reaction is usually rapid, occurring at room temperature. Alternatively, solutions of hydrogen chloride (HCl) in organic solvents like dioxane, methanol (B129727), or ethyl acetate (B1210297) can be employed. organic-chemistry.org

The mechanism of deprotection involves protonation of the BOC carbonyl oxygen by the acid. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and spontaneously decarboxylates (loses CO₂) to yield the free amine as its corresponding acid salt (e.g., trifluoroacetate (B77799) or hydrochloride salt).

Table 4: Common Reagents for BOC Deprotection

| Reagent System | Solvent | Typical Conditions | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% TFA in DCM, RT, 1-2h | Volatile and easy to remove post-reaction. researchgate.net |

| Hydrogen Chloride (HCl) | Dioxane, Methanol, or Ethyl Acetate | 4M HCl in solvent, RT, 1-4h | Product is isolated as the hydrochloride salt. |

| Sulfuric Acid (H₂SO₄) | Dichloromethane (DCM) | Catalytic H₂SO₄, RT | A simple and inexpensive method. researchgate.net |

Post-Deprotection Functionalization of the Aromatic Amine

Once the BOC group is removed, the resulting free aromatic amine in 5-(4-aminophenyl)picolinic acid becomes a nucleophilic handle for a wide range of functionalization reactions. This allows for the synthesis of diverse libraries of compounds for applications such as drug discovery. nih.govgoogle.com

Common functionalization reactions include:

Acylation: The amine can react with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents) to form new amide bonds. This is a standard method for attaching various side chains. nih.govresearchgate.net

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides.

Alkylation: The amine can undergo N-alkylation with alkyl halides, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.

Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms a new C-N bond, leading to secondary or tertiary amines. google.com

Urea (B33335)/Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates provides access to urea or thiourea derivatives, respectively. researchgate.net

These post-deprotection modifications, combined with the reactivity of the carboxylic acid group, underscore the utility of this compound as a versatile synthetic intermediate.

Acylation Reactions

The carboxylic acid group of this compound is a primary site for acylation reactions, most notably in the formation of amides. This transformation is fundamental in the synthesis of more complex molecules, including potential pharmaceutical agents. The reaction typically involves the activation of the carboxylic acid followed by coupling with a primary or secondary amine.

Standard amide bond formation conditions are effective for this purpose. For instance, the picolinic acid derivative can be reacted with an amine in the presence of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as Hünig's Base (N,N-Diisopropylethylamine). google.comgoogle.com An alternative method involves converting the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂), which then readily reacts with an amine to yield the corresponding picolinamide (B142947). nih.gov During these reactions, the tert-butoxycarbonyl (BOC) protecting group on the aminophenyl moiety remains stable, allowing for selective acylation at the carboxyl group.

Table 1: Representative Acylation Reactions of Picolinic Acid Derivatives

| Reactant | Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|

| Picolinic acid | Thionyl chloride, N-alkylaniline | N-alkyl-N-phenylpicolinamide | Moderate to Good | nih.gov |

Alkylation Reactions

Alkylation of this compound can occur at several positions, but the reactivity of the pyridine ring is of particular interest. Generally, pyridine is an electron-deficient heterocycle, making it resistant to standard Friedel-Crafts alkylation unless activated by electron-donating substituents. youtube.com

More effective methods for alkylating pyridines include the addition of alkyl radicals or the alkylation of metalated pyridine intermediates. youtube.com For example, deprotonation of a pyridine ring with a strong base like butyllithium (B86547) can generate a lithiated species that subsequently reacts with an alkyl halide. The position of substitution is influenced by the existing substituents. Given the structure of this compound, the electronic properties of both the carboxylic acid and the aminophenyl group will direct the position of any potential alkylation on the pyridine ring.

Urea and Carbamate (B1207046) Formation (after deprotection)

The BOC group is an acid-labile protecting group. Its removal unmasks the primary aromatic amine, 5-(4-aminophenyl)picolinic acid, which is a versatile precursor for the synthesis of ureas and carbamates.

Urea Formation: The deprotected primary amine can react with an isocyanate to form an unsymmetrical urea. This reaction proceeds through the nucleophilic attack of the amine onto the electrophilic carbon of the isocyanate. Alternatively, symmetrical ureas can be formed under certain conditions, for example, by using a catalytic amount of tetra-n-butylammonium fluoride (B91410) (TBAF) on a carbamate precursor, which can generate an isocyanate intermediate in situ. nih.gov

Carbamate Formation: The free amine can be converted into a carbamate through several methods. Reaction with an activated carbonate, such as a p-nitrophenyl carbonate, in the presence of a base is a common approach. nih.gov Another route is the Curtius rearrangement, where a carboxylic acid is converted to an acyl azide (B81097), which then thermally rearranges to an isocyanate. This isocyanate can be trapped with an alcohol to yield the desired carbamate. nih.gov These synthetic strategies allow for the introduction of a wide variety of substituents, expanding the molecular diversity of derivatives. nih.govorganic-chemistry.org

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom is a key center of reactivity, participating in coordination to metals and undergoing oxidation.

Coordination Affinity to Metal Centers

Picolinic acid and its derivatives are well-established as highly effective chelating ligands in coordination chemistry. google.comajol.info They typically act as N,O-bidentate ligands, coordinating to a metal center through both the pyridine nitrogen and one of the carboxylate oxygen atoms to form a stable five-membered chelate ring. nih.gov This binding mode has been observed in complexes with a wide range of transition metals, including cobalt, nickel, copper, zinc, and vanadium. ajol.inforesearchgate.netresearchgate.net

The substituent at the 5-position of the picolinic acid scaffold, in this case the 4-BOC-aminophenyl group, can significantly modulate the electronic properties and steric environment of the ligand. These modifications influence the stability, structure, and potential catalytic activity of the resulting metal complexes. nih.gov Studies on related substituted picolinic acid-iridium complexes have shown that while the substituent influences the initial rate of complex formation, the ligand itself may degrade under certain catalytic conditions. acs.org

Table 2: Coordination of Picolinic Acid Derivatives with Metal Ions

| Ligand | Metal Ion | Coordination Mode | Resulting Geometry | Reference |

|---|---|---|---|---|

| Dipicolinic acid | Co(II) | O,N,O-tridentate | Distorted octahedral | researchgate.net |

| Dipicolinic acid | Zn(II) | N,O-bidentate & O,N,O-tridentate | Distorted octahedral | researchgate.net |

| Picolinate (B1231196) ion | Hg(II) | N,O-bidentate | Distorted tetrahedron or Square-pyramidal | nih.gov |

N-Oxidation and Reduction Reactions

The nitrogen atom of the pyridine ring can undergo both oxidation and reduction.

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This is typically achieved using oxidizing agents like hydrogen peroxide or peroxy acids. Picolinic acid N-oxide is a commercially available compound, indicating the feasibility of this transformation. thermofisher.com This oxidation alters the electronic properties of the ring, making it more electron-rich and influencing its reactivity in subsequent reactions.

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions, such as catalytic hydrogenation using catalysts like Nickel or Sodium in ethanol. youtube.com This transformation saturates the aromatic system, completely changing the geometry and chemical properties of the heterocyclic core.

Aromatic Ring Reactivity

The molecule contains two aromatic rings, the pyridine ring and the phenyl ring, each with distinct reactivity towards aromatic substitution.

Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deactivates the ring towards electrophilic aromatic substitution (EAS), which requires harsh conditions if it proceeds at all. youtube.comlibretexts.org When substitution does occur, electrophiles are directed to the C-3 and C-5 positions. Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the C-2, C-4, and C-6 positions, especially if a good leaving group is present at one of these sites. youtube.com In this compound, the carboxylic acid at C-2 and the phenyl group at C-5 are strong deactivating groups, further hindering electrophilic attack on the pyridine ring.

Phenyl Ring: The phenyl ring is substituted with a BOC-protected amino group. The nitrogen lone pair, despite being partially delocalized into the BOC carbonyl, still acts as an electron-donating group through resonance. This makes the BOC-amino group an activating substituent and an ortho, para-director for electrophilic aromatic substitution. libretexts.org Therefore, the phenyl ring is the more likely site for reactions like nitration, halogenation, or sulfonation, with substitution expected to occur at the positions ortho to the BOC-amino group.

Electrophilic Aromatic Substitution on Both Phenyl and Pyridine Rings

The presence of two distinct aromatic systems in this compound offers multiple sites for electrophilic aromatic substitution (SEAr). The outcome of such reactions is dictated by the electronic properties of both the rings and the substituents they bear.

The phenyl ring is activated by the para-BOC-aminophenyl group. The tert-butoxycarbonyl (BOC) group is a well-known protecting group for amines, and its electron-donating nature through resonance enhances the electron density of the phenyl ring, particularly at the ortho positions relative to the amino group. This directing effect would favor electrophilic attack at the positions adjacent to the amino substituent.

Conversely, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making electrophilic substitution generally more challenging compared to benzene. Furthermore, the carboxylic acid at the 2-position is an electron-withdrawing group, further deactivating the pyridine ring towards electrophiles. However, the substitution pattern can be influenced by the reaction conditions and the nature of the electrophile. For instance, nitration of picolinic acid N-oxide, a related structure, occurs at the 4-position, demonstrating that substitution on the pyridine ring is achievable. nih.gov

Detailed studies on the electrophilic substitution of the specific molecule this compound are not extensively reported in the public domain. However, based on the principles of electrophilic aromatic substitution, a general reactivity profile can be predicted.

| Ring System | Activating/Deactivating Group | Predicted Site of Electrophilic Attack |

| Phenyl Ring | -NH-BOC (para-directing, activating) | Ortho to the amino group |

| Pyridine Ring | -COOH (meta-directing, deactivating) | Meta to the carboxylic acid |

It is important to note that the interplay between the two rings and the potential for the BOC-protected amine to influence the reactivity of the pyridine ring through space or conformational effects could lead to more complex substitution patterns. Experimental validation is crucial to determine the precise regioselectivity of electrophilic aromatic substitution reactions on this bifunctional molecule.

Directed C-H Functionalization Strategies

The field of directed C-H functionalization offers a powerful toolkit for the selective modification of complex molecules, and this compound possesses multiple functional groups that can act as directing groups for transition metal-catalyzed C-H activation.

The picolinamide moiety, which can be formed from the corresponding picolinic acid, is a well-established and effective directing group for the ortho-C-H functionalization of the attached aryl group. Palladium-catalyzed reactions utilizing a picolinamide directing group have been successfully employed for the arylation of C-H bonds. rsc.org In the context of this compound, the carboxylic acid could be converted to a picolinamide, which would then direct the functionalization of the C-H bonds at the ortho positions of the phenyl ring.

Furthermore, the nitrogen atom of the pyridine ring and the carbonyl oxygen of the BOC protecting group could also participate in chelation-assisted C-H activation. Transition metals like rhodium and iridium are known to catalyze such transformations. For instance, rhodium catalysts have been shown to effect divergent C-H functionalization of aromatic picolinamide derivatives, targeting either the pyridine or the arene C-H bonds depending on the catalyst's oxidation state (Rh(I)/Rh(III)). youtube.com Iridium-catalyzed C-H borylation is another powerful method for the functionalization of pyridines and other heterocycles, often with high regioselectivity controlled by steric and electronic factors. rsc.orgnih.gov

While specific research on the directed C-H functionalization of this compound is limited in publicly available literature, the existing knowledge on related systems provides a strong foundation for predicting potential reaction pathways.

| Directing Group | Potential C-H Functionalization Site | Catalyst System (Example) |

| Picolinamide (derived from picolinic acid) | Ortho C-H bonds of the phenyl ring | Palladium (e.g., Pd(OAc)₂) |

| Pyridine Nitrogen / Carboxylate | C-H bonds on the pyridine or phenyl ring | Rhodium (e.g., Rh(I)/Rh(III) complexes) |

| BOC-protected Amine | Ortho C-H bonds of the phenyl ring | Iridium (e.g., for borylation) |

The regioselectivity of these reactions would be highly dependent on the choice of catalyst, ligand, and reaction conditions, offering a versatile platform for the synthesis of a diverse range of derivatives from this core structure. Further experimental investigation is necessary to fully elucidate the scope and limitations of directed C-H functionalization on this compound.

Advanced Derivatization Strategies for 5 4 Boc Aminophenyl Picolinic Acid

Site-Specific Covalent Modifications for Probes and Scaffolds

The development of chemical probes and molecular scaffolds from 5-(4-BOC-aminophenyl)picolinic acid hinges on the selective modification of its functional groups. The differential reactivity of the carboxylic acid and the protected amine allows for orthogonal chemical transformations.

Derivatization via the Carboxyl Group

The carboxylic acid group of the picolinic acid moiety is a prime site for derivatization, most commonly through the formation of amide or ester bonds. These reactions typically proceed via the activation of the carboxylic acid, which enhances its electrophilicity and facilitates reaction with a wide range of nucleophiles.

Standard coupling reagents are widely employed for the formation of amides. These reagents convert the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by an amine. Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to suppress side reactions and improve efficiency. google.com Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), as well as uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are also highly effective. google.comnih.gov

The choice of coupling reagent and reaction conditions can be tailored to the specific amine being coupled. For instance, the reaction of picolinic acid with N-alkylanilines has been shown to afford a range of mono-amides in good to moderate yields. rsc.org

| Coupling Reagent | Additive | Typical Solvent(s) | General Reaction Conditions |

| DCC, DIC | HOBt, DMAP | Dichloromethane (B109758) (DCM), Dimethylformamide (DMF) | Room temperature |

| BOP, PyBOP | Base (e.g., DIEA) | DMF, Acetonitrile (B52724) | Room temperature |

| HBTU, HATU | Base (e.g., DIEA) | DMF, N-Methyl-2-pyrrolidone (NMP) | Room temperature |

This table presents common coupling reagents and conditions for the amidation of carboxylic acids, which are applicable to this compound.

Esterification of the carboxyl group provides another avenue for derivatization. While acid-catalyzed esterification with an alcohol is a classic method, milder conditions are often preferred to avoid potential side reactions. The use of di-tert-butyl dicarbonate (B1257347) ((BOC)₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) allows for the clean conversion of carboxylic acids to their corresponding esters with primary or secondary alcohols. This method is advantageous as the byproducts, tert-butanol (B103910) and carbon dioxide, are volatile and easily removed.

Derivatization via the BOC-Aminophenyl Moiety

The BOC (tert-butoxycarbonyl) protecting group on the aminophenyl moiety is stable under many reaction conditions used to modify the carboxylic acid group. However, it can be selectively removed under acidic conditions to liberate the free amine. This unmasked amino group serves as a nucleophilic handle for a variety of subsequent derivatization reactions.

The deprotection is typically achieved by treatment with strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol (B129727). nih.gov The resulting primary amine can then be functionalized in numerous ways:

Acylation: The free amine can be acylated using acid chlorides, acid anhydrides, or by coupling with another carboxylic acid using the methods described in section 4.1.1. This allows for the introduction of a wide array of substituents.

Alkylation: The amine can undergo nucleophilic substitution with alkyl halides to form secondary or tertiary amines. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another effective method for N-alkylation.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in medicinal chemistry.

Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively.

The sequential derivatization, first at the carboxyl group and then at the deprotected amino group, allows for the construction of complex, heterobifunctional molecules.

Strategies for Incorporating Chiral Centers

The introduction of chirality into derivatives of this compound is crucial for applications in areas such as asymmetric catalysis and for creating ligands with specific stereochemical requirements for biological targets.

Chiral Auxiliaries in Derivatization

One of the most established methods for introducing chirality is through the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate, directing a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. wikipedia.orguwindsor.caresearchgate.net

For derivatives of this compound, a chiral alcohol or amine could be coupled to the carboxylic acid. The resulting chiral ester or amide can then undergo diastereoselective transformations on the picolinic acid or phenyl ring. For example, Evans oxazolidinones are widely used chiral auxiliaries that can be acylated by the picolinic acid. The resulting N-acyl oxazolidinone can then undergo diastereoselective alkylations, aldol (B89426) additions, or other reactions at the α-position to the carbonyl group. Subsequent hydrolysis or aminolysis removes the auxiliary, yielding an enantiomerically enriched derivative.

| Chiral Auxiliary Type | Example | Point of Attachment | Subsequent Diastereoselective Reaction |

| Chiral Alcohols | (-)-8-Phenylmenthol | Carboxyl group (forms ester) | Diels-Alder reactions |

| Chiral Amines | (S)-(-)-1-Phenylethylamine | Carboxyl group (forms amide) | Alkylation of the aromatic ring |

| Oxazolidinones | Evans Auxiliaries | Carboxyl group (forms N-acyl oxazolidinone) | α-alkylation, aldol reactions |

| Camphorsultams | Oppolzer's Camphorsultam | Carboxyl group (forms N-acyl sultam) | Michael additions, alkylations |

This table provides examples of chiral auxiliaries and their potential application in the derivatization of this compound.

Asymmetric Transformations for Enantiopure Derivatives

Asymmetric catalysis offers a more atom-economical approach to generating enantiopure derivatives. In this strategy, a chiral catalyst is used in sub-stoichiometric amounts to control the stereochemical outcome of a reaction.

For the this compound scaffold, asymmetric hydrogenation of a suitable prochiral olefin derivative is a plausible strategy. For example, if a derivative containing an exocyclic double bond were synthesized, it could potentially be reduced to a chiral alkyl substituent with high enantioselectivity using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands).

Another approach involves the asymmetric synthesis of the picolinic acid core itself. While this would involve a de novo synthesis rather than a derivatization of the parent compound, it is a powerful method for accessing enantiopure building blocks. For instance, asymmetric transition metal-catalyzed cross-coupling reactions could be employed to construct the chiral picolinic acid ring system.

Design of Chemical Probes and Ligands

The derivatization strategies discussed above are instrumental in the design of chemical probes and ligands. A chemical probe is a small molecule that is used to study biological systems, often by interacting with a specific protein or other biomolecule.

Derivatization of the carboxyl group or the aminophenyl moiety of this compound can be used to attach reporter groups such as fluorophores, biotin (B1667282) for affinity purification, or photo-crosslinkers. For instance, coupling a fluorescent dye to the deprotected amino group would yield a fluorescent probe that could be used to visualize its localization in cells.

Furthermore, this compound can serve as a central scaffold for the construction of bivalent ligands. Bivalent ligands consist of two pharmacophores connected by a linker and can be used to probe or modulate the function of dimeric proteins or receptor complexes. The two reactive sites on the title compound allow for the sequential attachment of two different pharmacophores, with the picolinic acid and phenyl rings forming part of the linker. The length and flexibility of the linker can be systematically varied by introducing spacers during the derivatization process.

The development of bioorthogonal probes represents an advanced application. wikipedia.org These probes contain a functional group that is unreactive with biological molecules but can undergo a specific reaction with a complementary functional group that has been introduced into a biological system. For example, after deprotection, the amino group of 5-(4-aminophenyl)picolinic acid could be derivatized with an azide (B81097) or an alkyne, allowing it to be "clicked" onto a target molecule that has been tagged with a complementary cyclooctyne (B158145) or azide, respectively, via strain-promoted alkyne-azide cycloaddition (SPAAC).

Fluorescent Labeling Approaches

The attachment of fluorescent dyes to this compound can be achieved by targeting either the BOC-protected amine or the carboxylic acid group. The choice of strategy depends on the desired final structure and the reactivity of the chosen fluorescent label.

A primary method for fluorescently labeling the molecule involves the deprotection of the BOC group to reveal the free amine, which can then be reacted with an amine-reactive fluorescent dye. N-hydroxysuccinimidyl (NHS) esters of fluorescent dyes are widely used for this purpose due to their high reactivity towards primary amines under mild conditions, forming a stable amide bond. This approach allows for the direct incorporation of a wide variety of commercially available fluorescent probes.

Alternatively, the carboxylic acid group of the picolinic acid moiety can be activated to react with an amine-containing fluorescent dye. A common method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). EDC activates the carboxylic acid, which then reacts with NHS to form a more stable NHS ester intermediate. This intermediate can then efficiently react with a primary amine on the fluorescent dye to form a stable amide linkage.

The selection of the fluorescent dye is critical and depends on the specific application, considering factors such as excitation and emission maxima, quantum yield, and photostability.

Interactive Table: Fluorescent Dyes for Labeling 5-(4-Aminophenyl)picolinic acid

| Fluorescent Dye | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Common Application |

| Fluorescein isothiocyanate (FITC) | Isothiocyanate | 495 | 519 | Microscopy, Flow Cytometry |

| Tetramethylrhodamine isothiocyanate (TRITC) | Isothiocyanate | 550 | 575 | Microscopy, FRET |

| Cyanine3 (Cy3) NHS Ester | NHS Ester | 550 | 570 | Microscopy, FRET |

| Cyanine5 (Cy5) NHS Ester | NHS Ester | 649 | 670 | In vivo imaging, FRET |

| Alexa Fluor 488 NHS Ester | NHS Ester | 495 | 519 | Microscopy, High-Resolution Imaging |

| Alexa Fluor 647 NHS Ester | NHS Ester | 650 | 668 | Super-Resolution Microscopy |

Bioconjugation Handle Integration

To facilitate the attachment of this compound to larger biomolecules such as proteins, peptides, or nucleic acids, a bioconjugation handle can be integrated into its structure. These handles provide a specific and efficient means of forming a covalent bond with the target biomolecule.

Biotinylation:

One of the most common bioconjugation strategies is biotinylation, which exploits the high-affinity interaction between biotin and streptavidin or avidin. Biotin can be introduced into the this compound scaffold using methods similar to fluorescent labeling. An NHS ester of biotin can be reacted with the deprotected amine, or a biotin derivative containing a primary amine can be coupled to the carboxylic acid group using EDC/NHS chemistry. The resulting biotinylated molecule can then be readily conjugated to streptavidin-linked probes or surfaces.

Click Chemistry:

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly specific and efficient method for bioconjugation. wikipedia.orgnih.gov To utilize this strategy, an azide or alkyne "handle" must be installed on the this compound molecule.

For instance, after deprotecting the BOC group, the resulting amine can be reacted with an NHS ester of an alkyne- or azide-containing carboxylic acid. Conversely, the carboxylic acid of the picolinic acid can be coupled with an amine-containing alkyne or azide using EDC/NHS chemistry. The resulting derivatized molecule can then be "clicked" onto a biomolecule that has been functionalized with the complementary azide or alkyne group. The high efficiency and orthogonality of click chemistry make it an increasingly popular choice for creating complex bioconjugates. wikipedia.orgnih.gov

Interactive Table: Bioconjugation Handles for this compound

| Handle | Reactive Moiety for Integration | Complementary Moiety for Bioconjugation | Key Features |

| Biotin | NHS Ester or Amine | Streptavidin/Avidin | High affinity, well-established technology |

| Alkyne | NHS Ester or Amine | Azide | High efficiency, bioorthogonal |

| Azide | NHS Ester or Amine | Alkyne | High efficiency, bioorthogonal |

Coordination Chemistry and Ligand Design Principles with 5 4 Boc Aminophenyl Picolinic Acid

Ligand Properties of the Picolinic Acid Moiety

The picolinic acid scaffold is a well-established and versatile building block in the design of chelating ligands for a wide array of metal ions. nih.gov Its utility stems from its inherent structural and electronic features that facilitate the formation of stable metal complexes. nih.gov

Bidentate Chelation Through Pyridine (B92270) Nitrogen and Carboxylate Oxygen

The primary and most common coordination mode of the picolinic acid moiety is as a bidentate chelating agent. wikipedia.org It coordinates to a metal center through the nitrogen atom of the pyridine ring and one of the oxygen atoms from the deprotonated carboxylate group. nih.govresearchgate.net This simultaneous binding results in the formation of a thermodynamically stable five-membered chelate ring. nih.govresearchgate.net This N,O-bidentate chelation is a recurring structural motif observed in a vast number of structurally characterized metal complexes of picolinic acid and its derivatives. nih.govnih.gov For example, in a gallium(III) complex, three picolinate (B1231196) ligands were shown to coordinate to the metal center in a meridional fashion, each employing this N,O-bidentate mode to create a distorted octahedral geometry. nih.gov

Influence of Electronic and Steric Factors on Coordination

The coordination behavior of the picolinic acid moiety can be significantly influenced by both electronic and steric factors, often dictated by the nature and position of substituents on the pyridine ring. nih.govnih.gov

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can alter the electron density on the pyridine nitrogen and carboxylate oxygen, thereby affecting the Lewis basicity of the donor atoms and the stability of the resulting metal-ligand bonds. For instance, electron-withdrawing groups can decrease the basicity of the donor atoms, potentially weakening the coordination bond. Conversely, electron-donating groups can enhance the donor strength of the ligand. These electronic effects are a predominant factor in controlling the ease of complex formation. rsc.org

Ligand Properties of the Aminophenyl Moiety (post-deprotection)

Upon removal of the tert-butoxycarbonyl (Boc) protecting group, the resulting 5-(4-aminophenyl)picolinic acid features a free aromatic amine. This introduces a new potential donor site, significantly expanding the coordination possibilities of the ligand.

Donor Atom Characteristics of the Aromatic Amine

The nitrogen atom of the newly exposed aromatic amine possesses a lone pair of electrons, making it a potential Lewis base or donor atom for a metal center. libretexts.orgfiveable.me However, the donor strength of an aromatic amine is generally weaker compared to an aliphatic amine. This is because the nitrogen's lone pair can be delocalized into the π-system of the attached phenyl ring, reducing its availability for coordination to a metal ion. libretexts.org The aromatic ring is electron-withdrawing, which further decreases the basicity of the amine. libretexts.org Despite this reduced basicity, the amino group can and does participate in coordination, especially with metal ions that have a higher affinity for nitrogen donors.

Potential for Tridentate or Polydentate Coordination through Extended Structures

With the deprotection of the amino group, 5-(4-aminophenyl)picolinic acid possesses three potential donor atoms: the pyridine nitrogen, the carboxylate oxygen, and the aromatic amino nitrogen. This opens up the possibility for more complex coordination modes beyond simple bidentate chelation. The ligand could act as a tridentate chelating agent, binding to a single metal center through all three donor sites (N,N',O). The feasibility of such tridentate coordination would depend on the flexibility of the molecule and the preferred coordination geometry of the metal ion.

Alternatively, the aminophenyl group can act as a bridge between two different metal centers. In this scenario, the picolinate moiety could chelate to one metal ion in its typical bidentate fashion, while the amino group at the other end of the molecule coordinates to an adjacent metal ion. This bridging behavior can lead to the formation of one-, two-, or three-dimensional coordination polymers. rsc.org The assembly of such extended structures is driven by factors including the nature of the metal ion and the reaction conditions. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using 5-(4-aminophenyl)picolinic acid (following Boc deprotection) typically involves a straightforward one-pot procedure. nih.govmdpi.com The deprotected ligand is dissolved in a suitable solvent, often an alcohol or an alcohol-water mixture, and combined with a solution of a corresponding metal salt (e.g., chloride, nitrate, or acetate (B1210297) salts of transition metals). mdpi.comnih.gov The reaction mixture is often stirred, sometimes under reflux, to facilitate the formation of the complex, which may precipitate from the solution upon formation or cooling. mdpi.com The resulting solid complex is then isolated by filtration, washed to remove unreacted starting materials, and dried. mdpi.com

The characterization of these newly synthesized metal complexes is crucial to confirm their composition, structure, and properties. A combination of spectroscopic and analytical techniques is employed for this purpose. nih.govnih.gov

| Technique | Information Provided |

| Single-Crystal X-ray Diffraction | Provides the definitive solid-state structure, including precise bond lengths, bond angles, coordination geometry around the metal center, and details of the crystal packing. nih.govmdpi.com |

| Infrared (IR) Spectroscopy | Used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the carboxylate (COO⁻) and amine (N-H) groups, compared to the free ligand. researchgate.netmdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR are used to determine the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination provide evidence of complex formation. nih.gov |

| UV-Visible Spectroscopy | Provides information on the electronic transitions within the complex, which can help to deduce the coordination environment and geometry of the metal ion, particularly for transition metal complexes. mdpi.com |

| Elemental Analysis | Determines the mass percentages of carbon, hydrogen, and nitrogen in the complex, allowing for the verification of the proposed empirical formula. mdpi.comnih.gov |

| Magnetic Susceptibility | Measures the magnetic properties of paramagnetic complexes, which provides information about the number of unpaired electrons and thus the oxidation state and spin state of the metal center. researchgate.net |

Compound Names Table

| Common Name/Identifier | Systematic Name |

| 5-(4-BOC-Aminophenyl)picolinic acid | 5-{4-[(tert-butoxycarbonyl)amino]phenyl}pyridine-2-carboxylic acid |

| Picolinic acid | Pyridine-2-carboxylic acid wikipedia.org |

| 5-(4-aminophenyl)picolinic acid | 5-(4-aminophenyl)pyridine-2-carboxylic acid |

| Dipicolinic acid | Pyridine-2,6-dicarboxylic acid researchgate.net |

| Chelidamic acid | 4-hydroxypyridine-2,6-dicarboxylic acid nih.gov |

| 4-chlorodipicolinic acid | 4-chloropyridine-2,6-dicarboxylic acid nih.gov |

Coordination with Transition Metals (e.g., Cu(II), Ni(II), Co(II), Fe(II), Re(I), Tc(I))

The picolinic acid scaffold is a well-established bidentate ligand, coordinating to metal centers through the pyridine nitrogen and the carboxylate oxygen. This chelating behavior generally forms stable five-membered rings with transition metals. While specific studies on this compound with all the listed metals are not extensively documented in the reviewed literature, the coordination behavior can be inferred from studies on analogous picolinic acid derivatives.